molecular formula C5H6Br3N2O3PS B14377260 3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole CAS No. 88064-13-5

3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole

Cat. No.: B14377260
CAS No.: 88064-13-5
M. Wt: 444.87 g/mol
InChI Key: ZWSUANTVJXTVOV-UHFFFAOYSA-N
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Description

3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is a brominated pyrazole derivative. This compound is notable for its unique structure, which includes three bromine atoms and a dimethoxyphosphorothioyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 3, 4, and 5 positions of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and dyestuffs.

Mechanism of Action

The mechanism of action of 3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole involves its interaction with specific molecular targets. The bromine atoms and the dimethoxyphosphorothioyl group contribute to its reactivity and ability to form complexes with various biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is unique due to the presence of the dimethoxyphosphorothioyl group, which imparts distinct chemical properties and reactivity compared to other brominated pyrazoles. This makes it particularly valuable in specific research and industrial applications .

Properties

CAS No.

88064-13-5

Molecular Formula

C5H6Br3N2O3PS

Molecular Weight

444.87 g/mol

IUPAC Name

dimethoxy-sulfanylidene-(3,4,5-tribromopyrazol-1-yl)oxy-λ5-phosphane

InChI

InChI=1S/C5H6Br3N2O3PS/c1-11-14(15,12-2)13-10-5(8)3(6)4(7)9-10/h1-2H3

InChI Key

ZWSUANTVJXTVOV-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(OC)ON1C(=C(C(=N1)Br)Br)Br

Origin of Product

United States

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